molecular formula C14H14O3 B2608975 2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 710991-30-3

2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B2608975
M. Wt: 230.263
InChI Key: OPMITZHHYGCBNU-UHFFFAOYSA-N
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Description

“2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a chemical compound with the CAS Number: 710991-30-3. It has a molecular weight of 230.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14O3/c1-8-6-13-11(7-12(8)15)9-4-2-3-5-10(9)14(16)17-13/h6-7,15H,2-5H2,1H3. This code provides a specific string of characters that describes the molecular structure of the compound .

Scientific Research Applications

Fluorescence and Metal Interaction Properties

Research has demonstrated the fluorescence and metal interaction properties of derivatives of 2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. These compounds exhibit fluorescence enhancement in the presence of metals, suggesting potential applications in fluorescence probes and spectrofluorometry for analytical, environmental, and medicinal chemistry areas (Gülcan et al., 2022).

Cholinesterase Inhibitors for Alzheimer's Disease

A series of derivatives has been synthesized and evaluated for their potential as acetylcholinesterase and butyrylcholinesterase inhibitors, aiming at the treatment of Alzheimer's Disease. These compounds displayed comparable activity to existing drugs, highlighting their relevance in neurodegenerative disease research (Gulcan et al., 2014).

Selective Fluorescent Sensors for Metal Ions

Certain hydroxylated derivatives have been found to act as selective fluorescent sensors for Iron (III) ions, both under in vitro and ex vivo conditions. This property indicates their potential for developing new metal ion detection methodologies in various scientific and technological applications (Shukur et al., 2021).

Synthetic Methodologies and Chemical Properties

Significant efforts have been devoted to developing synthetic methodologies for constructing the benzo[c]chromen-6-one scaffold and exploring its chemical properties. These methodologies include microwave-assisted cyclization, palladium-catalyzed cross-coupling reactions, and radical cyclizations, providing efficient routes to these compounds and their analogues (Dao et al., 2018). Such studies are fundamental in expanding the applications of this compound class in medicinal chemistry and material science.

Biological Activities

Beyond cholinesterase inhibition, some derivatives have shown promising biological activities, including antimicrobial properties and potential as steroid sulfatase inhibitors. These findings suggest the compound's versatility in addressing various therapeutic areas (Demkowicz et al., 2015).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-hydroxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-8-6-13-11(7-12(8)15)9-4-2-3-5-10(9)14(16)17-13/h6-7,15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMITZHHYGCBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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